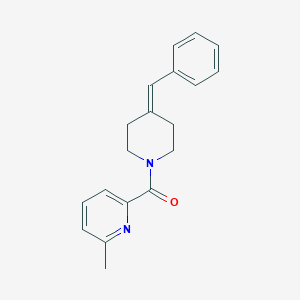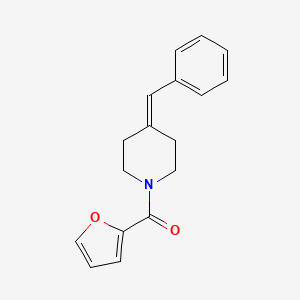
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MDMB-BICA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but its unique chemical structure has led to increased interest in its effects on the human body.
作用機序
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. Specifically, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone binds to cannabinoid receptors in the brain and other parts of the body, leading to the activation of signaling pathways that modulate these processes.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anti-inflammatory effects, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been found to have analgesic properties, suggesting that it may be effective in treating pain. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
実験室実験の利点と制限
One advantage of using (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its potency, which allows researchers to study its effects at relatively low concentrations. However, one limitation is its lack of selectivity for specific cannabinoid receptors, which can make it difficult to determine the specific mechanisms underlying its effects.
将来の方向性
Future research on (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone could focus on its potential therapeutic applications in the treatment of pain, inflammation, and other conditions. Additional studies could also investigate its effects on other physiological processes, such as appetite regulation and mood. Furthermore, research could be conducted to develop more selective analogs of (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone that target specific cannabinoid receptors, which could provide insights into the specific mechanisms underlying its effects.
合成法
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multistep process that involves the reaction of piperidine with benzaldehyde, followed by the reaction of the resulting compound with 6-methylpyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学的研究の応用
(4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. In one study, (4-Benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone was found to have anti-inflammatory effects in a mouse model of acute lung injury, suggesting that it may have potential as a treatment for respiratory diseases.
特性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-15-6-5-9-18(20-15)19(22)21-12-10-17(11-13-21)14-16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYHPQCDWIPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)



![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)
